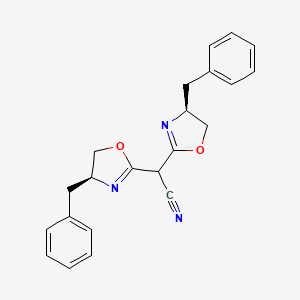

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile

Übersicht

Beschreibung

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a benzyl group

Vorbereitungsmethoden

The synthesis of 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline rings. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted oxazolines and benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exhibits potential anticancer properties. Studies have shown that compounds with oxazole moieties can interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents. The presence of the benzyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy against cancer cells .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as a therapeutic agent against infectious diseases .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymers. The compound can act as a monomer or cross-linking agent in polymerization reactions, contributing to the formation of thermally stable and mechanically robust materials .

2.2 Coordination Chemistry

The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes can exhibit interesting electronic and optical properties, making them suitable for applications in sensors and electronic devices .

Catalysis

3.1 Asymmetric Synthesis

The compound has shown promise as a chiral ligand in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial . The oxazole ring provides a suitable environment for coordinating with metal catalysts, enhancing reaction selectivity and yield.

3.2 Organocatalysis

In organocatalysis, this compound can serve as an organocatalyst for various organic transformations. Its effectiveness in promoting reactions such as aldol reactions or Michael additions has been documented, showcasing its versatility in synthetic organic chemistry .

Case Studies

Wirkmechanismus

The mechanism by which 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions, forming complexes that facilitate various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to the stabilization of transition states in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile include other chiral oxazolines and benzyl derivatives. For example:

2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the benzyl group, making it less effective in certain catalytic applications.

2,2-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Features a methyl group instead of a benzyl group, which can alter its steric and electronic properties.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyl group, which enhances its utility in asymmetric synthesis and other applications.

Biologische Aktivität

2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C22H21N3O2

- Molecular Weight : 359.42 g/mol

- CAS Number : 180857-90-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired stereoisomer. The use of chiral catalysts can enhance the yield and purity of the product.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with similar oxazole structures have shown significant cytotoxic effects against various cancer cell lines:

These compounds induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Cycle Progression : Flow cytometry analysis has demonstrated that this compound can block the cell cycle at the sub-G1 phase, leading to increased apoptosis in cancer cells.

- Targeting VEGFR : Molecular docking studies suggest that it may bind effectively to the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Study on Anticancer Activity

In a study published in Medicinal Chemistry Research, researchers synthesized a series of oxazole derivatives and evaluated their anticancer properties against several human cancer cell lines including HeLa and MCF-7. The results indicated that compounds bearing similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like sorafenib .

In Vivo Studies

Further investigations have been conducted using animal models to evaluate the efficacy of these compounds in vivo. For example, a study demonstrated that certain oxazole derivatives led to a complete suppression of tumor growth in xenograft models . These findings underscore the potential therapeutic applications of this compound and its derivatives in cancer treatment.

Eigenschaften

IUPAC Name |

2,2-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGXKQXAYVQIKY-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.